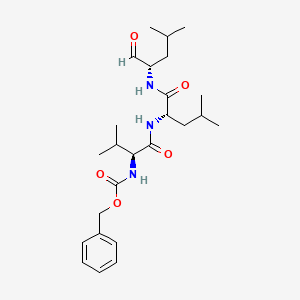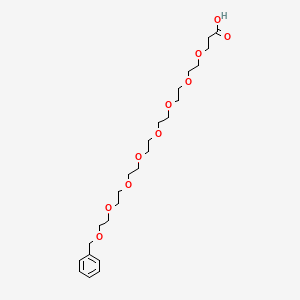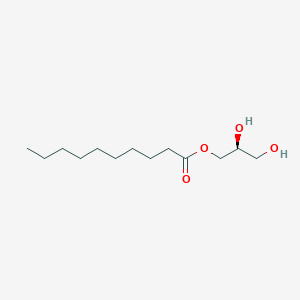
Cadein1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cadein1 involves the derivatization of an isoquinolinium backbone. The specific synthetic routes and reaction conditions are proprietary and detailed in various patents and research publications . Generally, the synthesis involves multiple steps, including the formation of the isoquinolinium core, followed by functionalization to introduce specific substituents that enhance its biological activity.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale organic synthesis techniques, ensuring high purity and yield. The process would include stringent quality control measures to maintain the compound’s efficacy and safety for potential therapeutic use.
化学反応の分析
Types of Reactions
Cadein1 undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the isoquinolinium core, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the oxidation state of this compound, impacting its solubility and permeability.
Substitution: Substitution reactions are crucial for introducing various functional groups that can enhance the compound’s specificity and potency.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH to ensure optimal yields and minimal side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups, enhancing the compound’s therapeutic properties.
科学的研究の応用
Cadein1 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying isoquinolinium derivatives and their reactivity.
Biology: Investigated for its role in inducing apoptosis in cancer cells, particularly those deficient in p53.
Medicine: Explored as a potential chemotherapeutic agent for targeting p53-deficient tumors.
作用機序
Cadein1 exerts its effects by inducing apoptotic cell death in p53-deficient cancer cells. The mechanism involves the activation of p38 phosphorylation, caspase-3 activation, and PARP cleavage . These molecular events lead to the initiation of apoptosis, selectively targeting cancer cells with a functional DNA mismatch repair system. The compound’s ability to preferentially induce apoptosis in p53-deficient cells makes it a promising candidate for cancer therapy .
類似化合物との比較
Cadein1 is unique compared to other isoquinolinium derivatives due to its selective action on p53-deficient cancer cells. Similar compounds include:
Sirt1 Inhibitor VII, Inauhzin: Another isoquinolinium derivative with different molecular targets.
PIM3 Kinase Inhibitor VII, M-110: Targets different kinases and has distinct biological effects.
p53-Snail binding Inhibitor, GN25: Specifically targets the p53-Snail interaction, differing in its mechanism of action .
This compound’s unique ability to selectively induce apoptosis in p53-deficient cells with a functional DNA mismatch repair system sets it apart from these similar compounds, highlighting its potential as a targeted cancer therapy.
特性
分子式 |
C33H48F2INO2 |
|---|---|
分子量 |
655.6 g/mol |
IUPAC名 |
2-[(2,6-difluorophenyl)methyl]-6,7-dimethoxy-1-pentadecyl-3,4-dihydroisoquinolin-2-ium;iodide |
InChI |
InChI=1S/C33H48F2NO2.HI/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-20-31-27-24-33(38-3)32(37-2)23-26(27)21-22-36(31)25-28-29(34)18-17-19-30(28)35;/h17-19,23-24H,4-16,20-22,25H2,1-3H3;1H/q+1;/p-1 |
InChIキー |
NBXOVBALHDBUPW-UHFFFAOYSA-M |
正規SMILES |
CCCCCCCCCCCCCCCC1=[N+](CCC2=CC(=C(C=C21)OC)OC)CC3=C(C=CC=C3F)F.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




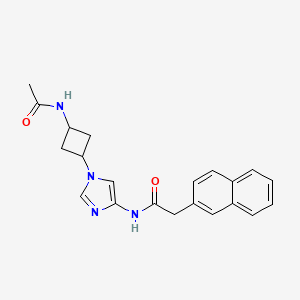
![1-[(2R)-4-[3-amino-6-(2-hydroxyphenyl)pyridazin-4-yl]-2-methylpiperazin-1-yl]ethanone](/img/structure/B11929345.png)
![Dimethyl 2-(bromomethyl)-[1,1'-biphenyl]-4,4'-dicarboxylate](/img/structure/B11929371.png)
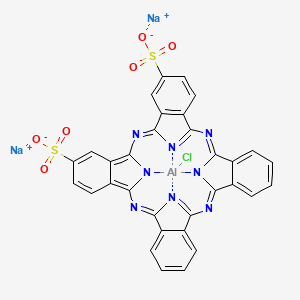


![[(1S,7R,8R,8aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-6-oxo-2,7,8,8a-tetrahydro-1H-naphthalen-1-yl] 2,2-dimethylbutanoate](/img/structure/B11929396.png)

